Ms-PEG8-Boc

PROTAC Targeted Protein Degradation Linker SAR

PROTAC library synthesis demands linkers with precise spatial reach and rapid conjugation kinetics-variability in linker length or leaving group reactivity can shift DC50 by an order of magnitude. Ms-PEG8-Boc resolves this with an eight-unit PEG spacer that balances conformational flexibility for ternary complex formation at inter-domain distances >3 nm, while the mesyl group achieves >95% nucleophilic substitution conversion within 10 minutes under mild conditions. • PEG8 spacer extends target residence time up to 10× vs. PEG4, directly improving degradation potency. • Mesyl leaving group outperforms tosylate in sterically hindered conjugations, accelerating high-throughput workflows. • Monodisperse MW 576.7 ensures consistent DAR in ADC formulations; hydrophilic chain reduces hydrophobic aggregation by ~30%. • Boc-protected acid enables orthogonal deprotection and sequential functionalization for site-specific bioconjugation.

Molecular Formula C24H48O13S
Molecular Weight 576.7 g/mol
Cat. No. B8104402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMs-PEG8-Boc
Molecular FormulaC24H48O13S
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
InChIInChI=1S/C24H48O13S/c1-24(2,3)37-23(25)5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-38(4,26)27/h5-22H2,1-4H3
InChIKeyARFPSYCSFDJABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ms-PEG8-Boc: Heterobifunctional PEG8 Linker


Ms-PEG8-Boc is a monodisperse polyethylene glycol (PEG) derivative containing a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at one terminus and a methanesulfonyl (mesyl, Ms) leaving group at the other . With a molecular weight of 576.7 g/mol and a PEG8 spacer comprising eight ethylene glycol units, this compound serves as a versatile heterobifunctional linker in proteolysis-targeting chimera (PROTAC) synthesis and bioconjugation workflows . The Boc group provides orthogonal amine protection, removable under mild acidic conditions, while the mesyl group enables efficient nucleophilic substitution with amines, thiols, and alcohols .

PROTAC linker with orthogonal Boc protection and mesyl leaving group
PEG8 spacer for ternary complex geometry in targets with inter-domain >3 nm
Monodisperse PEG8 chain for precise stoichiometry control

Ms-PEG8-Boc Substitution Risks


Generic substitution of Ms-PEG8-Boc with shorter PEG linkers (e.g., PEG4) or alternative leaving groups (e.g., tosylate) can introduce significant variability in PROTAC ternary complex formation, aqueous solubility, and conjugation efficiency [1][2]. The PEG8 spacer provides an optimal balance between conformational flexibility and spatial reach, with studies demonstrating that linker length directly modulates degradation potency (DC50) by up to an order of magnitude [1]. Similarly, the mesyl leaving group exhibits higher reactivity in nucleophilic substitution reactions compared to tosylate, enabling faster conjugation kinetics and higher yields when working with sterically hindered nucleophiles . These functional attributes are not uniformly replicated across in-class analogs, underscoring the need for evidence-based selection.

Shorter PEG linker

May reduce ternary complex residence time and alter DC50 by up to an order of magnitude

Alternative leaving group

Tosylate may exhibit slower conjugation kinetics than mesyl, impacting yield with hindered nucleophiles

Polydisperse PEG

Broad molecular weight distribution may compromise conjugation stoichiometry and characterization consistency

Ms-PEG8-Boc: Head-to-Head Comparisons


PEG8 Spacer: Ternary Complex Formation and Potency

Ms-PEG8-Boc incorporates an eight-unit ethylene glycol spacer, providing a longer end-to-end distance and greater conformational entropy compared to shorter PEG4 and PEG6 analogs. Structure–activity relationship (SAR) studies indicate that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC50 values for degradation [1]. In a systematic tabulation of PROTAC linker SAR, PEG8-containing degraders consistently exhibited optimized DC50 values when targeting proteins with inter-domain distances exceeding 3 nm [2].

PEG8 ternary complex
Class-level
PEG8 up to 10× residence time vs PEG4 baseline
Reported linker-length correlation with target engagement geometry
Class-level; requires target-specific validation
PROTAC Targeted Protein Degradation Linker SAR

Mesyl Group: Faster Nucleophilic Substitution

The terminal mesyl group in Ms-PEG8-Boc exhibits higher reactivity than the corresponding tosylate group in Ts-PEG8-Boc. PEG mesylate is documented to undergo nucleophilic substitution with amines, thiols, and alcohols more rapidly due to the smaller steric profile of the methanesulfonate moiety, reducing steric hindrance during SN2 reactions . In comparative studies of PEG activation, mesylation with methanesulfonyl chloride achieves excellent yields within 10 minutes under mild conditions, whereas tosylation often requires longer reaction times or more forcing conditions [1].

Mesyl vs tosyl kinetics
Class-level
Mesylate >95% conversion in 10 min vs tosylate slower kinetics
Supports conjugation-kinetics review for hindered nucleophiles
Class-level; reactivity may vary with substrate
Bioconjugation Nucleophilic Substitution PEGylation

PEG8 Linker: Enhanced Solubility and Stability

The PEG8 spacer in Ms-PEG8-Boc confers significantly higher aqueous solubility compared to PEG4-containing analogs. Ms-PEG8-Boc is soluble in water, DMSO, DCM, and DMF, with the longer PEG chain increasing the number of hydrogen-bonding ether oxygens and reducing overall hydrophobicity [1]. In antibody-drug conjugate (ADC) applications, monodisperse PEG8 linkers have been shown to prevent aggregation derived from payload hydrophobic interactions and improve storage stability, as demonstrated by size-exclusion chromatography (SEC) [2].

Solubility & aggregation
Class-level
PEG8 ~30% less aggregation vs shorter PEGs in ADC SEC
Supports solubility and aggregation screening in conjugate formulations
Class-level; ADC context-dependent
Solubility Bioconjugation Drug Delivery

Monodisperse PEG8: Consistent Conjugation Stoichiometry

Ms-PEG8-Boc is supplied with a purity of ≥98% as confirmed by HPLC and NMR, ensuring monodisperse chain length and eliminating the batch-to-batch variability common in polydisperse PEG reagents [1]. This monodispersity is critical for achieving precise 1:1 stoichiometry in bioconjugation reactions, as even minor variations in PEG chain length can alter conjugate hydrodynamic radius and pharmacokinetic properties [2]. In contrast, polydisperse PEG linkers (e.g., PEG1000) introduce heterogeneity that complicates characterization and regulatory compliance.

Monodispersity
Class-level
Monodisperse PEG8 exact MW 576.7 g/mol vs polydisperse average MW
Supports stoichiometry control and characterization consistency
Class-level; purity threshold may differ by application
Monodisperse PEG Quality Control Bioconjugation

Ms-PEG8-Boc Application Scenarios


PROTAC Library Synthesis for Ternary Complex Optimization

Ms-PEG8-Boc is ideally suited for synthesizing PROTAC libraries targeting proteins with inter-domain distances >3 nm, where the PEG8 spacer provides the necessary conformational flexibility to achieve productive ternary complex geometry. The enhanced residence time (up to 10× relative to PEG4) translates to improved degradation potency, making this linker the preferred choice for early-stage SAR exploration when the optimal linker length is unknown [1][2].

High-Throughput Conjugation of Hindered Nucleophiles

The mesyl leaving group's higher reactivity relative to tosylate enables rapid and efficient conjugation to bulky amines, thiols, or heterocyclic ligands. This is particularly advantageous in high-throughput synthesis workflows where reaction time and yield are critical. Mesylation achieves >95% conversion within 10 minutes under mild conditions, reducing the need for extended reaction times or excess reagent [3].

ADC Development: Low Aggregation and Stability

Ms-PEG8-Boc's hydrophilic PEG8 spacer reduces hydrophobic payload aggregation by ~30% in ADC formulations, as demonstrated by SEC analysis. This improves storage stability and maintains conjugate homogeneity, which are essential for reproducible in vivo pharmacokinetics and reduced immunogenicity. The monodisperse nature of the linker ensures consistent drug-to-antibody ratio (DAR) [4].

Peptide and Protein PEGylation: Solubility and Immunogenicity

The PEG8 chain of Ms-PEG8-Boc enhances aqueous solubility and shields hydrophobic domains, making it an excellent choice for PEGylating peptides or proteins to improve their pharmacokinetic profiles. The Boc-protected amine allows for orthogonal deprotection and subsequent functionalization, enabling site-specific conjugation strategies [1][4].

Application
Selection Property
Validation Focus
PROTAC ternary complex studies
PEG8 spacer length (conformational flexibility)
Residence time and DC50 in target system
Conjugation of sterically demanding ligands
Mesyl leaving group reactivity
Reaction kinetics and yield with target nucleophiles
ADC formulation and stability studies
PEG8 hydrophilicity and anti-aggregation
SEC aggregation profile and DAR consistency
Peptide/protein PEGylation studies
Aqueous solubility and Boc orthogonal protection
Conjugate solubility and site-specific functionalization

Technical Documentation Hub

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36 linked technical documents
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